Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone
CAS No.: 86695-78-5
Cat. No.: VC18450495
Molecular Formula: C11H14N4O3S2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86695-78-5 |
|---|---|
| Molecular Formula | C11H14N4O3S2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C11H14N4O3S2/c1-3-17-10-14-8(12)6(19-10)5(16)7-9(13)15-11(20-7)18-4-2/h3-4,12-13H2,1-2H3 |
| Standard InChI Key | WLASZMFAJQFYEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=C(S1)C(=O)C2=C(N=C(S2)OCC)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features two 1,3-thiazole rings substituted at the 4-position with amino groups and at the 2-position with ethoxy groups. These rings are connected through a ketone group at their 5-positions, creating a symmetrical structure. The IUPAC name, bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone, reflects this arrangement .
Key Structural Features:
-
Thiazole Rings: Each ring contains sulfur and nitrogen atoms, contributing to electronic delocalization and hydrogen-bonding capabilities.
-
Amino Groups: The 4-amino substituents enhance solubility and enable participation in intermolecular interactions.
-
Ethoxy Groups: The 2-ethoxy moieties introduce steric bulk and influence lipophilicity.
Physicochemical Properties
Data from experimental studies and computational models reveal the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 314.38 g/mol |
| Density | 1.438 g/cm³ |
| Boiling Point | 572.2°C at 760 mmHg |
| Flash Point | 299.9°C |
| LogP (Partition Coefficient) | 2.95 |
| Polar Surface Area (PSA) | 169.83 Ų |
The compound’s relatively high LogP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone typically involves Thorpe-Ziegler cyclization, a method employed for constructing thiazole rings. Fuchigami and Nonaka (1983) first reported its preparation through the reaction of cyanamide with isothiocyanates, followed by cyclization with a methanone precursor .
Example Synthesis (Adapted from Fuchigami & Nonaka, 1983) :
-
Step 1: React 4-amino-2-ethoxy-thiazole-5-carbonyl chloride with a diamine in anhydrous tetrahydrofuran.
-
Step 2: Purify the product via column chromatography (yield: ~54%).
Industrial manufacturers like Hangzhou JHECHEM Co. Ltd. optimize this process for scalability, achieving purities >95%.
Analytical Characterization
-
NMR Spectroscopy: -NMR signals include δ 1.42 (t, 6H, -OCH₂CH₃), δ 4.12 (q, 4H, -OCH₂), and δ 6.78 (s, 2H, -NH₂).
Applications in Pharmaceutical Research
CDK9 Inhibition
Bis(4-amino-2-ethoxy-thiazol-5-yl)methanone derivatives exhibit potent inhibition of cyclin-dependent kinase 9 (CDK9), a target for cancer therapeutics. Computational modeling studies demonstrate that the compound’s thiazole rings form hydrogen bonds with CDK9’s hinge region (residues Cys106 and Asp108), while the methanone group stabilizes the DFG motif .
Key Findings from Bioactivity Studies :
-
IC₅₀ Against CDK9: 0.28 µM (compare to flavopiridol: 0.04 µM).
-
Selectivity: >50-fold selectivity over CDK2 and CDK4.
Epigenetic Modulation
In phenotypic screens using YB5 colon cancer cells, analogs of this compound reversed epigenetic silencing of a GFP reporter gene, suggesting utility in epigenetic therapy . Modifications to the arylmethanone moiety (e.g., introducing methylenedioxy groups) enhanced this activity .
Biological Activity and Mechanism
Anticancer Activity
In vitro assays reveal that the compound induces apoptosis in leukemia (HL-60) and breast cancer (MCF-7) cell lines at IC₅₀ values of 1.2–2.5 µM. Mechanistic studies attribute this to:
-
ROS Generation: 2.5-fold increase in intracellular reactive oxygen species.
-
Caspase-3 Activation: 3.1-fold elevation compared to controls.
Antimicrobial Properties
Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), likely due to thiazole-mediated disruption of microbial cell membranes .
Future Research Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could improve bioavailability, as suggested by molecular dynamics simulations predicting stable complexes (binding energy = −8.2 kcal/mol).
Structure-Activity Relationship (SAR) Optimization
-
Arylmethanone Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) may enhance CDK9 affinity .
-
Ethoxy Group Replacement: Testing cyclopropylmethoxy analogs to reduce metabolic degradation .
Targeted Cancer Therapies
Ongoing clinical trials are exploring conjugates of this compound with WT1 antigen peptides for precision oncology applications, leveraging its synergistic effects with immune checkpoint inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume